molecular formula C3H3N3S3 B147672 Trithiocyanuric acid CAS No. 638-16-4

Trithiocyanuric acid

Cat. No. B147672
CAS RN: 638-16-4
M. Wt: 177.3 g/mol
InChI Key: WZRRRFSJFQTGGB-UHFFFAOYSA-N
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Description

Luminescent Gold(I) Supermolecules with Trithiocyanuric Acid

Trithiocyanuric acid has been utilized to create an ordered array of gold clusters, demonstrating its ability to act as a bridging ligand for the assembly of two-dimensional polymeric solids. The resulting structure, characterized by X-ray crystallography, exhibits intermolecular gold interactions and photoluminescence properties, highlighting the potential of trithiocyanuric acid in molecular assembly and materials science .

Synthesis of Dialkyl Chlorophosphates

Trichloroisocyanuric acid, a relative of trithiocyanuric acid, has been employed as an effective reagent for the synthesis of dialkyl chlorophosphates from dialkyl phosphites. This method is noted for its mildness and operational simplicity, indicating the versatility of trithiocyanuric acid derivatives in synthetic chemistry .

Crystal Packing in Tetraphenylphosphonium Salts

The crystal packing of tetraphenylphosphonium salts of trithiocyanuric acid reveals its weakly acidic and planar nature with threefold symmetry. The molecule's ability to form hydrogen-bonded nets is due to the presence of hydrogen bond donors and acceptors at the nitrogen and sulfur atoms, respectively. This property has been exploited to form crystals with one- and two-dimensional hydrogen-bonded networks, showcasing the importance of trithiocyanuric acid in crystal engineering .

UV-Induced Proton Transfer in Trithiocyanuric Acid

Trithiocyanuric acid has been observed to undergo a unique UV-induced intramolecular triple proton transfer, converting from the trithione to the trithiol tautomeric form. This phenomenon was studied using FTIR spectroscopy and matrix isolation techniques, providing insight into the photochemical behavior of trithiocyanuric acid .

Synthesis of Polyetherols

Trithiocyanuric acid reacts with oxiranes like ethylene oxide and propylene oxide to synthesize trifunctional polyetherols containing an s-triazine ring. The structure and properties of these polyetherols were confirmed through various analytical techniques, highlighting the reactivity of trithiocyanuric acid with oxiranes and its application in polymer science .

Sulfur Interactions in Crystal Architecture

Trithiocyanuric acid's role in crystal architecture has been explored through the synthesis of multicomponent crystals with pyridine N-oxide derivatives. The study of intermolecular interactions, such as hydrogen, halogen, and chalcogen bonds, reveals the strong electron-accepting character of the trithiocyanuric acid ring, which significantly influences the solid-state molecular architecture .

Reactions with Epichlorohydrin

Further reactions of trithiocyanuric acid with epichlorohydrin have been investigated, leading to the preparation of trifunctional polyetherols. The structural verification and analysis of physical properties and thermal stability of these polyetherols contribute to the understanding of trithiocyanuric acid's reactivity and potential in materials development .

Reactions of Amines with Trichloroisocyanuric Acid

The reactivity of trichloroisocyanuric acid, a compound related to trithiocyanuric acid, with amines and amino acids has been studied. The findings include the formation of N,N-dichloroamines, nitriles, and ketones from primary amines, and oxidative decarboxylation of amino acids to nitriles, demonstrating the chemical versatility of trithiocyanuric acid derivatives .

Solid-State Structures of Trithiocyanuric Acid

The solid-state structure of pure trithiocyanuric acid has been elusive, with attempts to crystallize it from solution resulting in solvate cocrystals. However, the structure has been determined from powder X-ray diffraction data, providing a basis for comparison with its oxygen analogue, cyanuric acid, and suggesting the potential for polymorphism .

Structural Studies on Trithiocyanuric Acid

The first structural studies on trithiocyanuric acid have been conducted, revealing the solid-state structures of its HMPA adduct and its mono-lithiated HMPA complex. These structures are governed by extensive hydrogen-bonding interactions, with the trithiocyanuric acid unit existing in the thio-keto form. This work provides valuable information on the molecular structure of trithiocyanuric acid and its complexes .

Scientific Research Applications

Photoinduced Proton Transfer

Trithiocyanuric acid (C3H3N3S3) has been a subject of study due to its unique behavior under UV irradiation. It adopts a trithione tautomeric form, which upon UV exposure (λ > 270 nm), undergoes an intramolecular triple trithione → trithiol proton transfer. This process, which has been identified and analyzed using FTIR spectroscopy and matrix isolation techniques, signifies a remarkable shift in the molecule's structure and potential applications in photochemistry and materials science (Rostkowska et al., 2005).

Heavy Metal Extraction and Enrichment

Trithiocyanuric acid (TTC) exhibits robust chelating properties, particularly effective in extracting heavy metals from water samples. A notable application involves graphene oxide nanosheets modified with TTC, forming a novel nano-adsorbent (GO-TTC), specifically for the extraction and preconcentration of Pb (II) and Cu (II) ions from seawater. The use of GO-TTC demonstrates not only the versatility of trithiocyanuric acid in environmental remediation but also its potential in enhancing the capabilities of other materials through modification (Mosavi et al., 2018).

Crystal Architecture

The role of trithiocyanuric acid in crystal architecture has been extensively studied, particularly in its interactions with other molecules like pyridine N-oxide. These interactions, which include hydrogen, halogen, and chalcogen bonds, significantly influence the solid-state molecular architecture of co-crystals. The acid's behavior in forming various supramolecular patterns and its electron-deficient nature, which allows it to accept stabilizing contacts with electron donors, makes it a subject of interest in the field of crystal engineering and design (Wzgarda-Raj et al., 2021).

Photocatalytic Applications

Recent studies have explored the role of trithiocyanuric acid in the field of photocatalysis. For instance, its combination with graphene oxide quantum dots served as sulfur (S) and carbon (C) sources to prepare S-, C-codoped carbon nitride, leading to a significant enhancement in photocatalytic hydrogen evolution performance. This application not only highlights the compound's potential in energy conversion technologies but also its utility in improving the performance of photocatalytic materials (Tian et al., 2018).

Safety And Hazards

Trithiocyanuric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .

Future Directions

Trithiocyanuric acid-functionalized nanoporous silica (SBA-15-TTCA) was synthesized and applied as an optical probe to create a new fluorescence sensor for rapidly determining Ag+ ion concentrations in aqueous solutions . This indicates potential future applications in the field of sensor technology .

properties

IUPAC Name

1,3,5-triazinane-2,4,6-trithione
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InChI

InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRRFSJFQTGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NC(=S)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

39709-15-4, 17766-26-6 (tri-hydrochloride salt)
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, homopolymer
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Record name Trithiocyanuric acid
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DSSTOX Substance ID

DTXSID3045067
Record name Trithiocyanuric acid
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Molecular Weight

177.3 g/mol
Source PubChem
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Product Name

Trithiocyanuric acid

CAS RN

638-16-4
Record name Trithiocyanuric acid
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Record name Trithiocyanuric acid
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Record name Trithiocyanuric acid
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione
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Record name 1,3,5-TRIAZINANE-2,4,6-TRITHIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,780
Citations
A Hayat, T Li - International Journal of Energy Research, 2019 - Wiley Online Library
… Here, we implemented a remediation approach to fuel its catalytic performance by interpretation of a sulfur rich‐material, ie, trithiocyanuric acid (TTCA) in the framework of PCN by …
Number of citations: 46 onlinelibrary.wiley.com
F Guo, EY Cheung, KDM Harris… - Crystal growth & …, 2006 - ACS Publications
… Although trithiocyanuric acid (TTCA) has been investigated widely as an agent in the … Attention has also focused 3 on studies of the sulfur analogue trithiocyanuric acid (TTCA; Scheme 1…
Number of citations: 38 pubs.acs.org
P Kopel, Z Trávníĉek, R Panchártková… - Journal of …, 1998 - Taylor & Francis
… In order to investigate the coordination possibilities of trithiocyanuric acid to nickel we decided to synthetize mixed ligand complexes with N donor ligands. Such complexes can be …
Number of citations: 20 www.tandfonline.com
Z Jia, H Zhang, Y Yu, Y Chen, J Yan, X Li… - Journal of Energy …, 2020 - Elsevier
… Here, graphitic carbon nitride (g–C 3 N 4 ) is designed and prepared via a feasible and simple method from trithiocyanuric acid (TTCA) to anchor the polysulfides and suppress the …
Number of citations: 56 www.sciencedirect.com
S Hong, W Chen, Y Zhang, HQ Luo, M Li, NB Li - Corrosion Science, 2013 - Elsevier
The inhibition effect of trithiocyanuric acid (TTCA) on corrosion behavior of copper in 3.0 wt.% NaCl solution was studied using weight loss, potentiodynamic polarization, and …
Number of citations: 113 www.sciencedirect.com
G Lin, S Wang, L Zhang, T Hu, S Cheng, L Fu… - Environmental …, 2019 - Elsevier
… In this work, trithiocyanuric acid was grafted onto the carbonization corn bract (CCB) to synthesize a novel adsorbent (TCA-CCB). The adsorption properties of TCA-CCB toward Hg 2+ , …
Number of citations: 50 www.sciencedirect.com
M Sreeramareddygari, M Somasundrum… - New Journal of …, 2020 - pubs.rsc.org
… The material was used as a catalyst in the one step polymerisation of trithiocyanuric acid (TTCA) to polythiocyanuric acid (PTCA), resulting in PTCA-functionalisation of the edge sites of …
Number of citations: 15 pubs.rsc.org
J Wang, X Fang, X Cui, Y Zhang, H Zhao, X Li, Y He - Talanta, 2018 - Elsevier
A highly sensitive and selective colorimetric assay is proposed for the detection of mercury ions (Hg 2+ ), cadmium ions (Cd 2+ ) and ascorbic acid (AA) using trithiocyanuric acid (TMT) …
Number of citations: 31 www.sciencedirect.com
W Chen, S Hong, B **ang, HQ Luo, M Li… - … , science and technology, 2013 - Taylor & Francis
The corrosion inhibition properties of trithiocyanuric acid (TTCA) self-assembled monolayers (SAMs) on copper surfaces in hydrochloric acid have been investigated by electrochemical …
Number of citations: 37 www.tandfonline.com
M Li, B Wang, X An, Z Li, H Zhu, B Mao, DG Calatayud… - Dyes and …, 2019 - Elsevier
A fluorescent sensor for the detection of trithiocyanuric acid (TCA) and Hg 2+ was developed based on competitive interactions: non-covalent stacking between gC 3 N 4 and TCA vs …
Number of citations: 21 www.sciencedirect.com

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